molecular formula C10H4Cl2F3N3 B11714843 2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine

2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine

Cat. No.: B11714843
M. Wt: 294.06 g/mol
InChI Key: IFJKVUODHCTCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine is a chemical compound known for its unique structure and properties It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine typically involves the reaction of 4-trifluoromethylphenylamine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the amine group of 4-trifluoromethylphenylamine. The reaction is usually conducted at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents like sodium borohydride can be used for reduction reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
  • 2,6-Dichloro-4-(trifluoromethyl)aniline
  • Fluorinated Pyridines

Uniqueness

2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine is unique due to its specific triazine structure and the presence of both chloro and trifluoromethyl groups. These functional groups impart distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C10H4Cl2F3N3

Molecular Weight

294.06 g/mol

IUPAC Name

2,4-dichloro-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine

InChI

InChI=1S/C10H4Cl2F3N3/c11-8-16-7(17-9(12)18-8)5-1-3-6(4-2-5)10(13,14)15/h1-4H

InChI Key

IFJKVUODHCTCCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)Cl)Cl)C(F)(F)F

Origin of Product

United States

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